molecular formula C10H11NO B071714 2-Propylphenyl isocyanate CAS No. 190774-57-3

2-Propylphenyl isocyanate

Cat. No. B071714
M. Wt: 161.2 g/mol
InChI Key: NSGTVMQTRFUUSL-UHFFFAOYSA-N
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Description

2-Propylphenyl isocyanate, also known as 1-isocyanato-2-propylbenzene, is an organic building block containing an isocyanate group . It is an aryl isocyanate .


Molecular Structure Analysis

The molecular formula of 2-Propylphenyl isocyanate is C10H11NO . The average mass is 161.200 Da and the monoisotopic mass is 161.084061 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Propylphenyl isocyanate include a molecular weight of 161.20 g/mol . It has a refractive index of n20/D 1.522 (lit.), a boiling point of 50 °C/0.1 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Polymer Chemistry

    • Isocyanates, including 2-Propylphenyl isocyanate, are used in the production of polyurethane based materials . These materials have a wide array of applications, including packaging, adhesives, insulation, coatings, and fire retardants .
    • The basic synthesis of polyurethanes involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water .
    • The sensitivity of isocyanates towards moisture makes prolonged storage of these compounds unfeasible; i.e. careful storage of the isocyanate component is required to prevent reaction and subsequent production of an unusable material .
  • Materials for Life Sciences

    • Isocyanates are encapsulated using biodegradable polymers by an emulsion system combined with the solvent evaporation method . This process leads to a production yield of 70–74% and an encapsulated isocyanate content up to 73 wt% of the microcapsules .
    • These microcapsules showed very good isocyanate protection, especially when stored in low-moist environments . Their use as cross-linking agents for harmless, eco-innovative, and high-performance adhesive formulations for footwear was tested .
    • The peel tests of the adhesive’s joints revealed peeling strength values between 3.45 and 6.09 N/mm which is higher than the minimum required . The creep tests demonstrated that the use of microcapsules with encapsulated isocyanate improves the heat resistance of the adhesive joints .
  • Blocked Isocyanates

    • Blocked isocyanates are a type of isocyanate that contains a protected isocyanate . This protection eliminates the sensitivity of isocyanates towards moisture, which is a major industrial problem .
    • The use of blocked isocyanates has been updated for non-traditional polyurethane based polymer applications . The analytical techniques used for the determination of deblocking temperature have been updated with the newly applied technique of X-ray photoelectron spectroscopy (XPS) .
    • The review highlights the importance of matching the analytical technique to the application of the blocked isocyanate, with differences in material state and experimental parameters having a great impact on the deblocking temperature reported .
  • Microencapsulation of Isocyanates

    • Microencapsulation of isocyanates eliminates the risks associated with their direct handling, protects the isocyanate species from air moisture, and increases the storage life .
    • Isophorone diisocyanate (IPDI) was encapsulated using biodegradable polymers by an emulsion system combined with the solvent evaporation method . This process leads to a production yield of 70–74% and an encapsulated isocyanate content up to 73 wt% of the microcapsules .
    • These microcapsules were used as cross-linking agents for harmless, eco-innovative, and high-performance adhesive formulations for footwear . The peel tests of the adhesive’s joints revealed peeling strength values between 3.45 and 6.09 N/mm which is higher than the minimum required . The creep tests demonstrated that the use of microcapsules with encapsulated IPDI improves the heat resistance of the adhesive joints .

Safety And Hazards

2-Propylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment is recommended .

properties

IUPAC Name

1-isocyanato-2-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-5-9-6-3-4-7-10(9)11-8-12/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGTVMQTRFUUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369887
Record name 2-Propylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylphenyl isocyanate

CAS RN

190774-57-3
Record name 2-Propylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyanato-2-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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